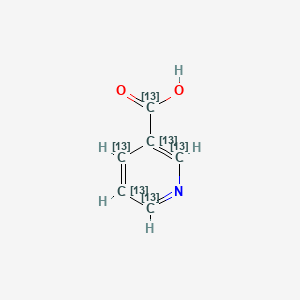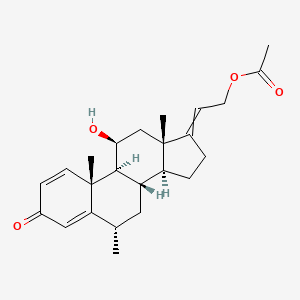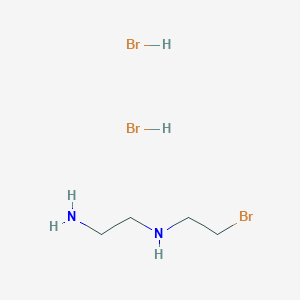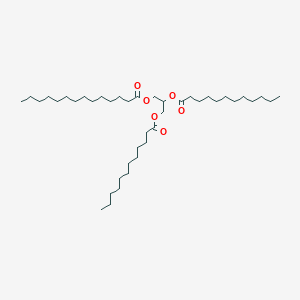
烟酸-13C6
概述
描述
Nicotinic acid, also known as niacin, is a water-soluble vitamin of the B complex and an essential human nutrient. Niacin deficiency, often the result of impaired nutritional status associated with conditions ranging from malnutrition to chronic alcoholism, is frequently monitored in patient plasma samples by LC-MS/MS.
Nicotinic acid (pyridine-3-carboxylic acid) is also known as niacin or vitamin B3. It is a water-soluble vitamin found in some vegetable and animal sources. Niacin is also a precursor for the synthesis of NAD and NADP.
科学研究应用
合成和标记:烟酸-13C6已经被合成和标记用于各种研究应用。例如,Meinert、Nunez和Syerrum(1978年)报道了将烟酸在第7位标记为13C,提高了产量和效率,比先前的方法显著,这对核苷酸循环的研究是重要的(Meinert, Nunez, & Syerrum, 1978)。
融入生物碱:已经研究了标记的烟酸融入烟草生物碱中。Leete(1977年)研究了[5,6-14C,13C2]烟酸如何融入各种生物碱,如阿那巴因和尼古丁,展示了其在追踪生化途径中的实用性(Leete, 1977)。
受体研究:Tunaru等人(2003年)的研究表明,PUMA-G和HM74等受体被烟酸激活,有助于理解其降脂作用。这对于研究药物相互作用和开发新治疗方法至关重要(Tunaru et al., 2003)。
在脂质代谢中的作用:Wise等人(2003年)确定了HM74作为烟酸的低亲和力受体,表明其在治疗脂质代谢紊乱中的作用。这一发现对于开发更有效的降脂药物至关重要(Wise et al., 2003)。
植物代谢中的烟酸:Mizusaki等人(1970年)研究了烟草植物中烟酸的代谢,发现它被融入尼古丁和其他吡啶化合物,揭示了植物生物化学的见解(Mizusaki et al., 1970)。
医学研究应用:Lukasova等人(2011年)的研究表明,烟酸抑制小鼠动脉粥样硬化的进展,为其在心血管疾病预防中的应用提供了基础(Lukasova et al., 2011)。
除草潜力:Yu等人(2021年)的研究探讨了从烟酸衍生的化合物的除草活性,表明其在农业应用中的潜力(Yu et al., 2021)。
作用机制
Target of Action
Nicotinic acid-13C6, also known as niacin-13C6, is a form of vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid-13C6 interacts with its targets by serving as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve the catabolism of fat, carbohydrates, protein, and alcohol, and anabolic reactions such as fatty acid and cholesterol synthesis .
Pharmacokinetics
The pharmacokinetics of nicotinic acid-13C6 is yet to be fully studied. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of nicotinic acid-13C6 is the promotion of oxidative catabolism, resulting in ATP synthesis . This is achieved through the high NAD+/NADH ratio that is maintained in the cytosol under physiological conditions .
生化分析
Biochemical Properties
Nicotinic acid-13C6 plays a crucial role in biochemical reactions as a precursor to coenzymes involved in the catabolism of fat, carbohydrates, protein, and alcohol, and in anabolic reactions such as fatty acid and cholesterol synthesis . It interacts with various enzymes, proteins, and other biomolecules, acting as electron donors or acceptors in redox reactions .
Cellular Effects
Nicotinic acid-13C6 influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
At the molecular level, Nicotinic acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into its main metabolically active form, the coenzyme nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which act as electron donors or acceptors in many vital redox reactions .
Temporal Effects in Laboratory Settings
The effects of Nicotinic acid-13C6 change over time in laboratory settings. It has been observed that in doses large enough to produce pharmacological effects, Nicotinic acid-13C6 and its extended-release form are potent lipid-modifying agents . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Nicotinic acid-13C6 vary with different dosages in animal models . High doses of Nicotinic acid-13C6 (500 and 1000 mg/kg) have been shown to increase the concentration of NAD by 40 to 60% in blood and liver
Metabolic Pathways
Nicotinic acid-13C6 is involved in several metabolic pathways. It is a precursor for the synthesis of NAD and NADP, which play a crucial role in metabolism . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Nicotinic acid-13C6 is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are still being researched.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662145 | |
| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189954-79-7 | |
| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189954-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]](/img/no-structure.png)

![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)




![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)



